molecular formula C24H23FN2O5S B2942942 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide CAS No. 1005293-77-5

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide

Cat. No.: B2942942
CAS No.: 1005293-77-5
M. Wt: 470.52
InChI Key: JEQPZCUEUDUVRF-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 3,5-dimethoxybenzamide moiety at the 6-position. The sulfonyl and benzamide groups enhance its electronic and steric properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-31-20-13-17(14-21(15-20)32-2)24(28)26-19-7-10-23-16(12-19)4-3-11-27(23)33(29,30)22-8-5-18(25)6-9-22/h5-10,12-15H,3-4,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQPZCUEUDUVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the fluorobenzenesulfonyl group and the dimethoxybenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide exerts its effects involves interactions with molecular targets and pathways within cells. The fluorobenzenesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroquinoline and dimethoxybenzamide moieties can interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

Key Structural Analogues :

Morpholine-Substituted Derivatives (e.g., Compound 10e from ): Structure: N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide. Comparison: Replaces the 4-fluorobenzenesulfonyl group with a morpholine-carbonyl moiety. The morpholine ring enhances solubility due to its polarity, while the trifluoromethyl groups increase lipophilicity. Computational studies suggest morpholine derivatives exhibit strong mTOR inhibition, whereas sulfonyl groups may favor kinase selectivity .

Piperidine-Substituted Derivatives (e.g., Compound 10f from ): Structure: 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. Fluorine atoms at the 3,5-positions of the benzamide may enhance metabolic stability .

Sulfonyl-Containing Analogues ()

Compounds [10–15] in feature S-alkylated 1,2,4-triazoles with 4-fluorobenzenesulfonylphenyl groups.

  • Structural Differences: The target compound uses a tetrahydroquinoline core, whereas these analogues employ triazole rings.
  • Functional Impact : The triazole-thione tautomerism in compounds (e.g., νC=S at 1247–1255 cm⁻¹) contrasts with the stable sulfonyl-benzamide system in the target compound. The absence of a C=O group in triazoles may reduce hydrogen-bonding capacity compared to the target’s benzamide .
Benzamide Derivatives in Agrochemicals ()
  • Example: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican). Comparison: While both contain benzamide moieties, diflufenican’s pyridinecarboxamide and trifluoromethyl groups optimize herbicidal activity via lipid biosynthesis inhibition. The target compound’s dimethoxybenzamide may instead target eukaryotic enzymes due to its bulkier substituents .

Data Tables

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Tetrahydroquinoline 4-Fluorobenzenulfonyl, 3,5-dimethoxy Kinases/GPCRs (hypothesized)
Morpholine Derivatives (10e) Tetrahydroquinoline Morpholine-carbonyl, 3,5-CF₃ mTOR inhibition
S-Alkylated Triazoles (10–15) 1,2,4-Triazole 4-Fluorobenzenesulfonylphenyl Antimicrobial (speculated)
Diflufenican Pyridine Trifluoromethylphenoxy Herbicidal (lipid biosynthesis)
Table 2: Spectroscopic Features
Compound Type IR Absorption Bands (cm⁻¹) Key NMR Shifts (δ, ppm) Reference
Target Compound νC=O (1663–1682), νSO₂ (asymmetric ~1350) Aromatic H: 6.8–7.5 (benzamide)
Triazole-Thiones (7–9) νC=S (1247–1255), νNH (3278–3414) Triazole H: 8.1–8.3
Morpholine Derivatives (10e) νC=O (1680–1700), νC-O (1100–1200) Morpholine H: 3.4–3.7 (multiplet)

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s sulfonyl group allows for regioselective modifications, as seen in ’s triazole synthesis. However, morpholine/piperidine derivatives () demonstrate superior solubility, critical for bioavailability .
  • Biological Specificity : The 3,5-dimethoxybenzamide may confer selectivity toward human kinases over microbial targets, contrasting with triazole-thiones’ speculated antimicrobial roles .
  • Pharmacological Potential: Patent data () suggests tetrahydroquinoline derivatives are viable drug candidates, though the target compound’s exact activity requires further validation.

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 1 4 Fluorobenzenesulfonyl 1 2 3 4 tetrahydroquinolin 6 yl 3 5 dimethoxybenzamide\text{N 1 4 Fluorobenzenesulfonyl 1 2 3 4 tetrahydroquinolin 6 yl 3 5 dimethoxybenzamide}
  • Molecular Formula : C17_{17}H18_{18}FNO4_{4}S
  • Molecular Weight : 351.39 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in neurotransmission and inflammation. The sulfonamide group is particularly noted for its role in enhancing binding affinity to target proteins.

1. Cholinesterase Inhibition

Research indicates that similar compounds with tetrahydroquinoline structures exhibit significant cholinesterase inhibitory activity. In a study involving derivatives of tetrahydroacridine and 4-fluorobenzoic acid, certain compounds demonstrated comparable IC50_{50} values to tacrine, a known cholinesterase inhibitor. This suggests that this compound may also possess similar inhibitory properties against acetylcholinesterase and butyrylcholinesterase .

2. Anti-inflammatory Properties

The compound's sulfonamide moiety may contribute to anti-inflammatory effects by modulating the release of pro-inflammatory cytokines such as IL-6 and TNF-α. Studies on related compounds have shown effectiveness in reducing inflammation in cellular models .

3. Neuroprotective Effects

Given its structural similarities to other neuroactive compounds, there is potential for neuroprotective effects against neurodegenerative diseases. Compounds with similar frameworks have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Cholinesterase InhibitionIC50_{50} values comparable to tacrine
Anti-inflammatory ActivityReduction in IL-6 and TNF-α secretion
Neuroprotective PotentialProtection against oxidative stress in neurons

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